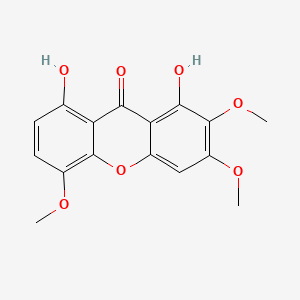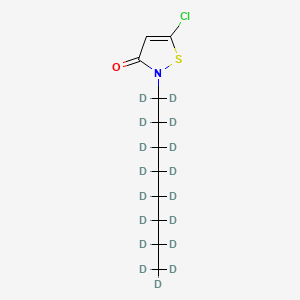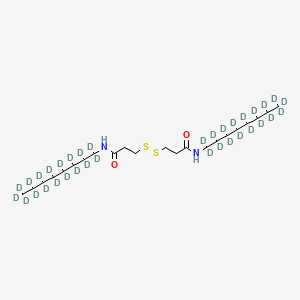
2-ブロモ-5-ピコリン-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-picoline-d3: is a deuterated derivative of 2-Bromo-5-picoline, a compound belonging to the class of bromopyridines. It is characterized by the presence of three deuterium atoms, which replace the hydrogen atoms in the methyl group attached to the pyridine ring. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
科学的研究の応用
2-Bromo-5-picoline-d3 has a wide range of applications in scientific research, including:
Chemistry: It is used as a labeled compound in various chemical reactions to study reaction mechanisms and pathways. Its isotopic labeling allows for detailed analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Biology: The compound is used in biological studies to trace metabolic pathways and understand the behavior of deuterated compounds in biological systems.
Medicine: It is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics. The deuterium labeling helps in tracking the distribution and breakdown of drugs in the body.
Industry: 2-Bromo-5-picoline-d3 is used in the production of labeled intermediates for the synthesis of various industrial chemicals and materials.
作用機序
Target of Action
The primary target of 2-Bromo-5-picoline-d3 is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
2-Bromo-5-picoline-d3 interacts with its target, the p38α MAP kinase, in a competitive manner with adenosine triphosphate (ATP) . The hydroxyl-containing moieties at the imidazole C2-position may interact with the ribose and the phosphate binding site of the enzyme .
Biochemical Pathways
The p38α MAP kinase pathway plays a crucial role in the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . Inhibition of this pathway by 2-Bromo-5-picoline-d3 can potentially modulate these cytokine-driven diseases .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as ethanol, methanol, and dichloromethane , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of p38α MAP kinase by 2-Bromo-5-picoline-d3 can potentially lead to the modulation of various cellular processes, including the release of pro-inflammatory cytokines . This could have therapeutic implications for cytokine-driven diseases like rheumatoid arthritis or psoriasis .
Action Environment
The action of 2-Bromo-5-picoline-d3 can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by the solvent in which it is dissolved . Furthermore, it should be handled with care due to its flammable and irritant properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-picoline-d3 typically involves the bromination of 5-picoline-d3. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the pyridine ring. The process involves the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-Bromo-5-picoline-d3 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as distillation or crystallization to remove any impurities and obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions: 2-Bromo-5-picoline-d3 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in 2-Bromo-5-picoline-d3 can be replaced by other nucleophiles through substitution reactions. Common reagents used in these reactions include organometallic compounds, amines, and thiols.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reduction of 2-Bromo-5-picoline-d3 can lead to the formation of deuterated pyridine derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include deuterated pyridine derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include oxidized derivatives such as deuterated pyridine N-oxides.
Reduction Reactions: Products include reduced deuterated pyridine derivatives.
類似化合物との比較
2-Bromo-5-picoline: The non-deuterated version of 2-Bromo-5-picoline-d3, used in similar applications but without the benefits of isotopic labeling.
2-Chloro-5-picoline: A chlorinated derivative of 5-picoline, used in various chemical reactions and studies.
2-Fluoro-5-picoline: A fluorinated derivative of 5-picoline, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 2-Bromo-5-picoline-d3 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for detailed studies using techniques such as NMR spectroscopy and mass spectrometry. Additionally, the isotopic labeling can influence the compound’s behavior in chemical and biological systems, making it a valuable tool in various research applications.
特性
IUPAC Name |
2-bromo-5-(trideuteriomethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNJQQNBJQUKME-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

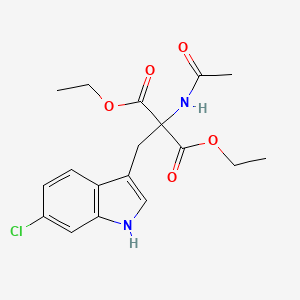
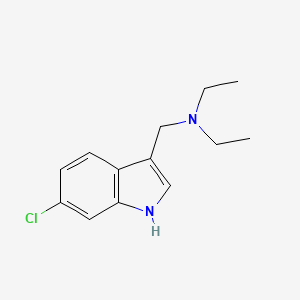
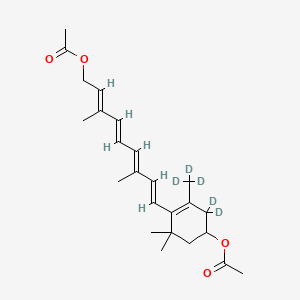
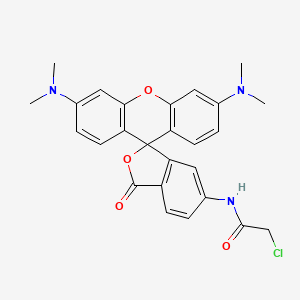
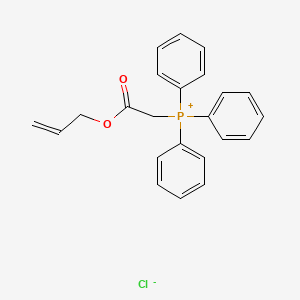
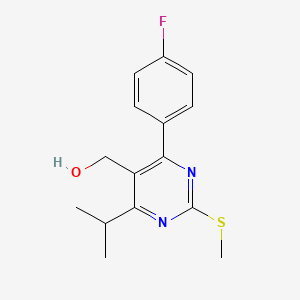
![TERT-BUTYL-7-[4-(4-FLUOROPHENYL)-6-ISOPROPYL-2-MESYLAMINOPYRIMIDIN-5-YL]-(3R,5S)-DIHYDROXY-(E)-6-HEPTENOATE](/img/structure/B563215.png)


